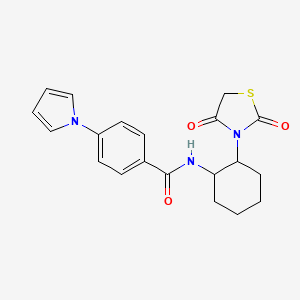

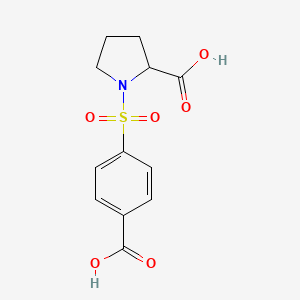

1-(4-carboxyphenyl)sulfonylpyrrolidine-2-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

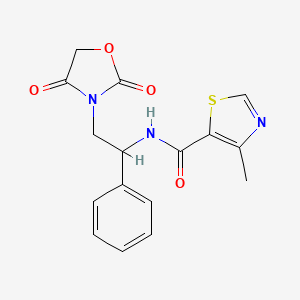

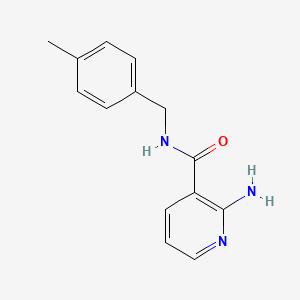

“1-(4-carboxyphenyl)sulfonylpyrrolidine-2-carboxylic Acid” is a complex organic compound. It incorporates a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .

Synthesis Analysis

The synthesis of pyrrolidine compounds, like “1-(4-carboxyphenyl)sulfonylpyrrolidine-2-carboxylic Acid”, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies used can be based on the stereogenicity of carbons, where different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular structure of “1-(4-carboxyphenyl)sulfonylpyrrolidine-2-carboxylic Acid” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques : Acid-catalyzed reactions with phenols have been employed to create new 1-(arylsulfonyl)pyrrolidines, demonstrating a method for synthesizing pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017). Similarly, reactions involving N-(4,4-diethoxybutyl)sulfonamides have been developed for synthesizing 2-aryl-1-sulfonylpyrrolidines (Smolobochkin et al., 2017).

Chemical Properties and Reactions : Acid-mediated C–N bond cleavage in 1-sulfonylpyrrolidines offers an efficient route towards dibenzoxanthenes, diarylbutanes, and resorcinarenes with a sulfonylamide moiety (Gazizov et al., 2017).

Applications in Organic Synthesis

Catalytic Activity : The compound has shown potential as a catalyst in organic reactions, such as the synthesis of various organic compounds including coumarin-3-carboxylic acid and cinnamic acid derivatives (Zolfigol et al., 2015).

Asymmetric Synthesis : Axially chiral dicarboxylic acids, including those related to 1-(4-carboxyphenyl)sulfonylpyrrolidine-2-carboxylic acid, have been used in asymmetric Mannich-type reactions, indicating their potential in the synthesis of chiral molecules (Hashimoto et al., 2011).

Biocatalytic Synthesis

- Enantioselective Hydroxylation : The α oxidation of carboxylic acids, including derivatives of 1-(4-carboxyphenyl)sulfonylpyrrolidine-2-carboxylic acid, has been explored for the biocatalytic synthesis of enantiomerically pure 2-hydroxy acids (Adam et al., 1998).

Applications in Bioconjugation and Imaging

- Optical Imaging for Cancer Detection : Derivatives of 1-(4-carboxyphenyl)sulfonylpyrrolidine-2-carboxylic acid have been utilized in the development of water-soluble near-infrared dyes for cancer detection, demonstrating their potential in bioconjugation and medical imaging applications (Pham et al., 2005).

Propiedades

IUPAC Name |

1-(4-carboxyphenyl)sulfonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO6S/c14-11(15)8-3-5-9(6-4-8)20(18,19)13-7-1-2-10(13)12(16)17/h3-6,10H,1-2,7H2,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEDQUATDGICIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Carboxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2430275.png)

![N'-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2430277.png)

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2430279.png)

![(2,4-Dimethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2430284.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2430289.png)

![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2430294.png)